N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide
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Overview
Description
“N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide” is a complex organic compound. It contains a benzothiophene ring, which is a system containing a benzene ring fused to a thiophene ring . It also contains a 2-fluorophenyl group, which is a phenyl group with a fluorine atom at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and 2-fluorophenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The propanamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions . The fluorine atom in the 2-fluorophenyl group could be replaced by other groups in a nucleophilic aromatic substitution reaction . The propanamide group could participate in various reactions involving the carbonyl or amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would be influenced by the polar amide group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide involves reactions that yield high-purity derivatives, which are then characterized using various spectroscopic techniques such as 1H, 13C NMR, UV, IR, and mass spectrometry. These methodologies provide detailed information about the molecular structure and properties of the compounds, which is essential for understanding their potential applications in various fields of research (Manolov, Ivanov, & Bojilov, 2021).
Luminescent Properties
Research into benzothiazole derivatives, including structures similar to this compound, has revealed unique luminescent properties. These compounds exhibit varying emission regions due to excited-state intramolecular proton transfer processes, making them potential candidates for applications in white-light emitting devices and other optical technologies (Lu et al., 2017).
Molecular Logic Systems
The compound has been studied for its potential use in molecular logic systems, where its fluorescent properties change in response to external stimuli such as pH levels, solvent polarity, and the presence of specific ions. This responsiveness could be harnessed for the development of advanced sensing and diagnostic tools (Zhang, Su, Ma, & Tian, 2008).
Antimycobacterial Activity
Some studies have explored the antimicrobial properties of related compounds, indicating potential antimycobacterial activity. This suggests possible applications in the development of new antimicrobial agents, particularly those targeting resistant strains of bacteria (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, by binding to them. The influence of the arylpiperazine moiety and the benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotonin system. Serotonin is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNOS/c1-14(12-16-13-24-19-9-5-3-7-17(16)19)22-20(23)11-10-15-6-2-4-8-18(15)21/h2-9,13-14H,10-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMXFNPPVFEEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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